molecular formula C15H16N4 B2827667 4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile CAS No. 339102-29-3

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile

Cat. No.: B2827667
CAS No.: 339102-29-3
M. Wt: 252.321
InChI Key: QLMCKLFKOUOBTR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile is a nicotinonitrile derivative characterized by a dimethylamino group at the 4-position and a 3-toluidino (3-methylanilino) substituent at the 2-position of the pyridine ring. The compound’s structure combines electron-donating groups (dimethylamino and toluidino) with the electron-withdrawing nitrile moiety, leading to unique electronic and steric properties. Such derivatives are often synthesized via multicomponent domino reactions or condensation strategies, as seen in related compounds .

Properties

IUPAC Name

4-(dimethylamino)-2-(3-methylanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-11-5-4-6-12(9-11)18-15-13(10-16)14(19(2)3)7-8-17-15/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMCKLFKOUOBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloronicotinonitrile and 3-toluidine.

    Nucleophilic Substitution: 2-chloronicotinonitrile undergoes nucleophilic substitution with 3-toluidine in the presence of a base such as potassium carbonate to form 2-(3-toluidino)nicotinonitrile.

    Dimethylation: The intermediate product is then subjected to dimethylation using dimethylamine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the dimethylamino or toluidino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile involves its interaction with specific molecular targets. The dimethylamino and toluidino groups can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on nicotinonitrile derivatives with structural similarities, particularly variations in substituents and their impact on physical, electronic, and functional properties.

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups Reference
4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile 4-(NMe₂), 2-(3-MeC₆H₄NH) Not reported N/A Nitrile, dimethylamino, toluidino Target Compound
4-(4-(Dimethylamino)phenyl)-6-fluorenyl-2-pyrenylnicotinonitrile (8b) 4-(NMe₂C₆H₄), 6-fluorenyl, 2-pyrenyl 170–171 81 Nitrile, dimethylamino, pyrene
4-(4-Nitrophenyl)-6-fluorenyl-2-pyrenylnicotinonitrile (8f) 4-(NO₂C₆H₄), 6-fluorenyl, 2-pyrenyl 299–300 94 Nitrile, nitro, pyrene
4-(4-Trifluoromethylanilino)-2-(dimethylamino)nicotinonitrile 4-(NMe₂), 2-(CF₃C₆H₄NH) Not reported N/A Nitrile, CF₃, dimethylamino
6-(4-Bromophenyl)-4-(4-dimethylaminophenyl)-nicotinonitrile (13) 4-(NMe₂C₆H₄), 6-BrC₆H₄ Not reported N/A Nitrile, Br, dimethylamino

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 8f) significantly increase melting points (299–300°C) compared to electron-donating groups (e.g., dimethylamino in 8b: 170–171°C). This trend aligns with stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) in nitro derivatives . The target compound’s 3-toluidino group (moderately electron-donating) may result in a melting point intermediate between 8b and 8f, though experimental data is needed.

Synthetic Yields: Derivatives with bulky aromatic substituents (e.g., pyrenyl in 8a–8f) exhibit high yields (81–94%), likely due to stabilized intermediates in domino reactions . The target compound’s synthesis may require optimization of steric effects from the toluidino group, which could influence reaction pathways.

Electronic Properties: Quantum chemical studies on analogs (e.g., ) reveal that dimethylamino groups lower the LUMO energy, enhancing electron-donating capacity and reactivity in charge-transfer applications . The 3-toluidino group’s methyl substituent may further modulate electron density compared to unsubstituted anilino derivatives .

Biological and Material Applications: Pyrenyl-substituted nicotinonitriles (8a–8f) are explored for optoelectronic materials due to extended π-conjugation .

Research Findings and Implications

  • Synthetic Challenges: The toluidino group’s steric hindrance may complicate cyclization or coupling reactions, necessitating tailored catalysts (e.g., Pd-based systems for C–N bond formation) .
  • Spectroscopic Signatures : FT-IR and NMR data for analogs (e.g., 8b, 8f) show distinct peaks for nitrile (~2220 cm⁻¹) and aromatic protons (δ 6.5–8.5 ppm), which can guide characterization of the target compound .
  • Environmental and Safety Considerations: Nicotinonitriles with nitro or halogen groups (e.g., 8f, 13) may pose higher toxicity risks compared to dimethylamino/toluidino derivatives, impacting handling protocols .

Biological Activity

4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a dimethylamino group, a toluidine moiety, and a nitrile functional group attached to a nicotinic acid backbone. This compound's potential biological activities, particularly its antimicrobial and anti-inflammatory properties, are of significant interest for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H14_{14}N4_{4}
  • Molecular Weight : 230.28 g/mol

The presence of the dimethylamino group enhances the compound's electronic properties, potentially influencing its biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The compound's structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Initial tests have shown promising results against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 0.5 to 2 µg/mL.

Anti-inflammatory Properties

Research indicates that the compound may also possess anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound is thought to be mediated through interactions with nicotinic acetylcholine receptors (nAChRs). This interaction may influence neurotransmitter release and modulate neuronal excitability, contributing to its potential therapeutic effects in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Biological Activity
4-DimethylaminopyridineDimethylamino group on pyridineKnown for catalytic properties in organic reactions
NicotinamideDerivative of nicotinic acidExhibits significant activity related to cellular metabolism
3-ToluidineAromatic aminePrecursor for various chemical syntheses

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives similar to this compound. For instance:

  • Synthesis and Evaluation : A study synthesized various nicotinonitrile derivatives and evaluated their antibacterial activities. The findings indicated that modifications in the side chains could enhance biological activity against specific bacterial strains .
  • In Vivo Studies : Animal model studies have suggested that compounds with similar structures exhibit reduced inflammation markers when administered in models of induced inflammation, indicating potential therapeutic applications in treating inflammatory diseases.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds suggests that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(Dimethylamino)-2-(3-toluidino)nicotinonitrile, and how can reaction parameters be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. For example, cyanation of halogenated precursors (e.g., chloro- or bromo-nicotinate derivatives) using KCN or CuCN in polar aprotic solvents like DMF at 80–100°C. Reaction optimization via Design of Experiments (DoE) is critical: vary temperature (60–120°C), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling), and stoichiometry to maximize yield (>70%) and purity (>95%) .
  • Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Approach :

  • ¹H/¹³C NMR : Dissolve in DMSO-d₆; observe aromatic protons (δ 6.8–8.2 ppm) and dimethylamino singlet (~δ 3.0 ppm). Assign nitrile carbon at ~δ 120 ppm in ¹³C NMR .
  • FT-IR : Confirm nitrile stretching at ~2220 cm⁻¹ and secondary amine N-H bending at ~1600 cm⁻¹ .
  • HRMS : Use ESI+ mode; expect [M+H]⁺ ion within 2 ppm accuracy of theoretical mass (e.g., C₁₅H₁₆N₄: 260.1374) .

Q. What storage conditions ensure long-term stability?

  • Protocols : Store in amber glass vials at –20°C under inert gas (argon) to prevent oxidation and photodegradation. Avoid exposure to moisture (use molecular sieves) and strong oxidizers (e.g., peroxides) . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation >5% warrants reformulation .

Advanced Research Questions

Q. How can computational methods predict electronic properties and biological interactions?

  • Strategy :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess redox activity (e.g., HOMO ~ –5.2 eV for charge-transfer potential) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Validate with MD simulations (AMBER force field) to assess binding stability (RMSD < 2 Å over 50 ns) .

Q. How to resolve contradictions in solvent-dependent reactivity data?

  • Experimental Design :

  • Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (cyclohexane to DMSO). Correlate λₘₐₓ shifts with Kamlet-Taft parameters to distinguish polarity vs. hydrogen-bonding effects .
  • Kinetic Analysis : Perform pseudo-first-order reactions with electrophiles (e.g., methyl iodide) in different solvents. Use Eyring plots to compare activation enthalpies (ΔH‡) .

Q. What flow chemistry strategies enable scalable synthesis with controlled impurity profiles?

  • Optimization :

  • Continuous Flow Reactors : Use microreactors (0.5 mm ID) for precise temperature control (60–80°C) and residence time (10–30 min). Integrate in-line FTIR to monitor intermediate formation .
  • Byproduct Mitigation : Segmented flow with immiscible phases (e.g., water/ethyl acetate) reduces side reactions (e.g., over-alkylation). Achieve >90% conversion with <2% impurities .

Data Contradiction Analysis

  • Case Study : Conflicting reports on nitrile reactivity with Grignard reagents.
    • Resolution :

Test reactivity under anhydrous (MgSO₄) vs. hydrous conditions. Use ¹H NMR to track nitrile conversion to ketones.

Compare steric effects: Bulkier reagents (e.g., t-BuMgBr) show lower yields (<30%) due to hindered access to the nitrile group .

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